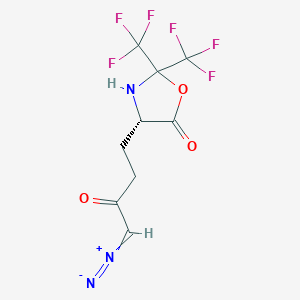
5-Oxazolidinone, 4-(4-diazo-3-oxobutyl)-2,2-bis(trifluoromethyl)-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxazolidinone, 4-(4-diazo-3-oxobutyl)-2,2-bis(trifluoromethyl)-, (4S)- is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
The synthesis of 5-Oxazolidinone, 4-(4-diazo-3-oxobutyl)-2,2-bis(trifluoromethyl)-, (4S)- involves multiple steps and specific reaction conditions. One common synthetic route includes the use of O-acyl oximes and α-amino ketones in the presence of a copper catalyst. This method involves oxidative dehydrogenative [3 + 2] annulation, which creates new bonds between carbon and nitrogen atoms . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can lead to the formation of 3-aminopyrroles .
Scientific Research Applications
5-Oxazolidinone, 4-(4-diazo-3-oxobutyl)-2,2-bis(trifluoromethyl)-, (4S)- has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it can be used to study enzyme interactions and protein functionsIndustrially, it can be used in the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Properties
CAS No. |
675605-29-5 |
|---|---|
Molecular Formula |
C9H7F6N3O3 |
Molecular Weight |
319.16 g/mol |
IUPAC Name |
(4S)-4-(4-diazo-3-oxobutyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C9H7F6N3O3/c10-8(11,12)7(9(13,14)15)18-5(6(20)21-7)2-1-4(19)3-17-16/h3,5,18H,1-2H2/t5-/m0/s1 |
InChI Key |
UOIKBFRZIXZCIU-YFKPBYRVSA-N |
Isomeric SMILES |
C(CC(=O)C=[N+]=[N-])[C@H]1C(=O)OC(N1)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C(CC(=O)C=[N+]=[N-])C1C(=O)OC(N1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















